3,5-二氟-4-(三氟甲基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

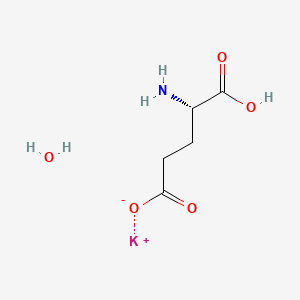

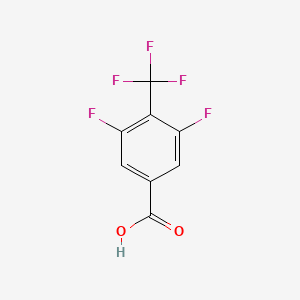

3,5-Difluoro-4-(trifluoromethyl)benzoic acid is a compound that is part of the benzoic acid family, characterized by the presence of fluorine atoms and a trifluoromethyl group attached to the benzene ring. The presence of these fluorinated groups significantly alters the chemical and physical properties of the compound compared to non-fluorinated benzoic acids.

Synthesis Analysis

The synthesis of fluorinated benzoic acids, such as 3,5-difluoro-4-(trifluoromethyl)benzoic acid, can be achieved through trifluoromethylation reactions. One method involves the trifluoromethylation of benzoic acids with TMSCF3 using anhydrides as an in situ activating reagent, providing a facile and efficient method for preparing aryl trifluoromethyl ketones from readily available starting materials . Although the specific synthesis of 3,5-difluoro-4-(trifluoromethyl)benzoic acid is not detailed in the provided papers, similar synthetic strategies could be applied.

Molecular Structure Analysis

The molecular structure of fluorinated benzoic acids is influenced by the electron-withdrawing effects of the fluorine atoms and the trifluoromethyl group. These groups can affect the acidity of the carboxylic acid group and the overall stability of the molecule. While the provided papers do not directly analyze the molecular structure of 3,5-difluoro-4-(trifluoromethyl)benzoic acid, studies on related compounds, such as 4-(3,5-dimethylpyrazol-1-yl)benzoic acid trifluoroacetate, have used X-ray analysis to determine crystal and molecular structures, which can provide insights into the potential structure of 3,5-difluoro-4-(trifluoromethyl)benzoic acid .

Chemical Reactions Analysis

The reactivity of fluorinated benzoic acids can be quite distinct due to the strong electronegativity of fluorine. For instance, 2,4,6-tris(trifluoromethyl)benzoic acid shows unique reactivity patterns, such as resistance to normal esterification due to steric hindrance and the formation of esters via linear acylium ions . These findings suggest that 3,5-difluoro-4-(trifluoromethyl)benzoic acid may also exhibit unique reactivity that differs from non-fluorinated analogs.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzoic acids are significantly influenced by the presence of fluorine atoms. For example, the introduction of fluorinated alkoxy moieties can lead to the formation of liquid crystalline phases, as seen in the mesogen with a thermotropic cubic phase . The fluorinated compound exhibits a sequence of isotropic, cubic, and hexagonal columnar phases, indicating that similar fluorinated benzoic acids, like 3,5-difluoro-4-(trifluoromethyl)benzoic acid, may also possess unique mesomorphic properties.

科学研究应用

合成和化学性质

氟化合物的合成

单氟和二氟萘甲酸的合成展示了芳基羧酰胺的重要性,这些羧酰胺存在于几种生物活性化合物中。值得注意的是,详细介绍了各种单氟和二氟萘甲酸的合成,包括3,5-二氟-4-(三氟甲基)苯甲酸,突出了合成中涉及的步骤以及通过一系列化学反应将商业氟代苯乙酸转化为目标结构的过程 (Tagat et al., 2002)。

光辅助降解研究

在UVC辐射下对水介质中三氟甲基苯甲酸异构体的光辅助降解研究揭示了不同异构体的降解过程和效率,包括4-(三氟甲基)苯甲酸。这项研究对于理解氟化化学品的环境影响和降解机制至关重要 (Tsukamoto et al., 2019)。

化学反应和应用

钯催化反应

钯催化的有机硼酸和酯的2,2,2-三氟乙基化强调了将氟化基团引入有机分子的重要性,这显著改变了它们的生物活性。这项研究为将三氟甲基基团引入芳香化合物的方法提供了宝贵的见解,突出了这些化合物在药物化学和相关领域中的潜在用途 (Zhao & Hu, 2012)。

苯甲酸的三氟甲基化

对苯甲酸的三氟甲基化研究提供了一种从易得材料制备芳基三氟甲基酮的方法。这种方法适用于广泛的羧酸,展示了这种合成方法在药物化学和材料科学中的多功能性 (Liu et al., 2021)。

核苷衍生物的合成

从2-氨基-3-(三氟甲基)苯甲酸合成核苷衍生物展示了氟化核苷在增加有机氟化合物的生物和化学稳定性方面的重要性。这项研究通过提供制备生物相关分子的方法,为制药化学领域做出了贡献 (Break & Al-harthi, 2018)。

属性

IUPAC Name |

3,5-difluoro-4-(trifluoromethyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F5O2/c9-4-1-3(7(14)15)2-5(10)6(4)8(11,12)13/h1-2H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKESWMDKZFRERU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(F)(F)F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30634195 |

Source

|

| Record name | 3,5-Difluoro-4-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Difluoro-4-(trifluoromethyl)benzoic acid | |

CAS RN |

261945-09-9 |

Source

|

| Record name | 3,5-Difluoro-4-(trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261945-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Difluoro-4-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrido[3,4-B]pyrazin-5(6H)-one](/img/structure/B1343274.png)